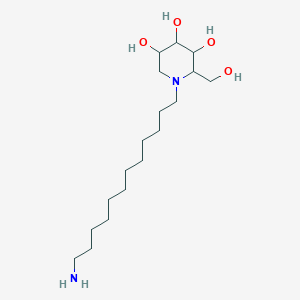![molecular formula C12H19NO2 B12120981 2-Propanol, 1-amino-3-[4-(1-methylethyl)phenoxy]- CAS No. 258853-84-8](/img/structure/B12120981.png)
2-Propanol, 1-amino-3-[4-(1-methylethyl)phenoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-amino-3-[4-(1-methylethyl)phenoxy]- is a chemical compound with a complex structure that includes an amino group, a phenoxy group, and an isopropyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-amino-3-[4-(1-methylethyl)phenoxy]- typically involves multiple steps. One common method starts with the reaction of 4-(1-methylethyl)phenol with epichlorohydrin in the presence of a base such as potassium hydroxide (KOH). This reaction forms an epoxide intermediate, which is then hydrolyzed using sulfuric acid (H2SO4) to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of ultrasonic waves has been explored to enhance the efficiency of the synthesis process, making it more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-amino-3-[4-(1-methylethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Propanol, 1-amino-3-[4-(1-methylethyl)phenoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It has been investigated for its potential therapeutic properties, particularly in the treatment of cardiovascular diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-amino-3-[4-(1-methylethyl)phenoxy]- involves its interaction with specific molecular targets, such as β2-adrenergic receptors. By blocking these receptors, the compound inhibits downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels .
Comparison with Similar Compounds
Similar Compounds
Propranolol: A β-adrenergic blocker used as an antihypertensive and antianginal agent.
Metoprolol: Another β1 receptor blocker used to treat high blood pressure and heart conditions.
Alprenolol: A compound with similar β-adrenergic blocking properties.
Uniqueness
2-Propanol, 1-amino-3-[4-(1-methylethyl)phenoxy]- is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of an amino group, phenoxy group, and isopropyl group allows it to interact with molecular targets in a way that differs from other similar compounds .
Properties
CAS No. |
258853-84-8 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-amino-3-(4-propan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-9(2)10-3-5-12(6-4-10)15-8-11(14)7-13/h3-6,9,11,14H,7-8,13H2,1-2H3 |
InChI Key |
HMNQSULNSMLJPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Chloromethyl)-4,5-dihydrobenzo[g][1,2]benzoxazole](/img/structure/B12120907.png)
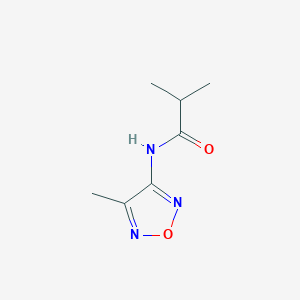


![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-[(E)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12120940.png)
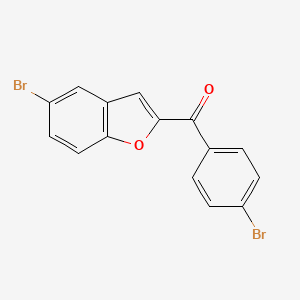

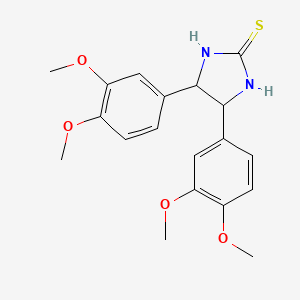
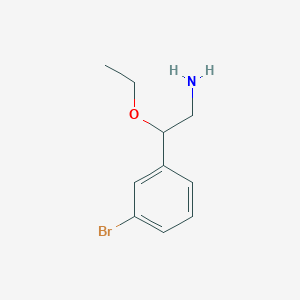
![2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B12120964.png)


